Product packaging for Solvent violet 9(Cat. No.:CAS No. 467-63-0)

Solvent violet 9

Cat. No.: B181521
CAS No.: 467-63-0
M. Wt: 389.5 g/mol
InChI Key: QFVDKARCPMTZCS-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification of Solvent Violet 9

This compound is known by several names, which can lead to some confusion without a clear understanding of its chemical identity. Its most common identifiers are its CAS Registry Number, 467-63-0, and its Colour Index name, C.I. 42555:1. worlddyevariety.comscbt.comcncolorchem.com The compound is classified as a solvent dye, indicating its solubility in organic solvents rather than in water. guidechem.compylamdyes.com Chemically, it is a derivative of triphenylmethane (B1682552), placing it in the triarylmethane class of dyes. worlddyevariety.combritannica.com

The IUPAC name for this compound is tris[4-(dimethylamino)phenyl]methanol. sigmaaldrich.com This name precisely describes its molecular structure, which consists of a central carbon atom bonded to three phenyl groups, each substituted with a dimethylamino group at the para position, and a hydroxyl group. sigmaaldrich.com Other synonyms for this compound include Crystal Violet Base, Methyl Violet 10B Base, and Oil Violet 6BN. worlddyevariety.comguidechem.comdimacolor.com

Here is an interactive data table summarizing the nomenclature and chemical identity of this compound:

Identifier TypeValue
CAS Registry Number 467-63-0 worlddyevariety.comscbt.comcncolorchem.com
Colour Index Name C.I. This compound, C.I. 42555:1 worlddyevariety.comscbt.comcncolorchem.com
Chemical Class Triarylmethane dye worlddyevariety.combritannica.com
IUPAC Name tris[4-(dimethylamino)phenyl]methanol sigmaaldrich.com
Molecular Formula C25H31N3O scbt.comchemicalbook.com
Molecular Weight 389.53 g/mol scbt.com
Common Synonyms Crystal Violet Base, Methylrosanilinum, Methyl Violet 10B Base worlddyevariety.comscbt.comguidechem.com

Historical Context of Triphenylmethane Dyes and Derivatives

The story of this compound is intrinsically linked to the broader history of synthetic dyes, particularly the triphenylmethane family. This class of dyes represents some of the earliest man-made colorants, with the first practical synthesis of a triphenylmethane dye, fuchsine, achieved in 1859 by French chemist François-Emmanuel Verguin. britannica.combritannica.com This discovery marked a significant milestone in the synthetic dye industry. britannica.com

Following the synthesis of fuchsine, numerous other derivatives were discovered, often before their chemical structures were fully understood. britannica.com Crystal violet, a closely related and highly important member of this class, was introduced in 1883. britannica.com The fundamental structures of these dyes were eventually elucidated in 1878 by the German chemist Emil Fischer, who demonstrated that the central carbon atom originated from the methyl group of p-toluidine (B81030). britannica.com

Initially, triphenylmethane dyes were noted for their brilliant colors but suffered from poor lightfastness, limiting their use in textiles that required durability. britannica.com However, their intense coloration made them suitable for applications such as copying papers and printing inks. britannica.com In the early twentieth century, research focused on improving the lightfastness of these dyes, leading to the development of precipitation methods using complex salts of phosphorus, tungsten, and molybdenum. researchgate.net This innovation expanded their application to artists' pigments under trade names like Fanal®. researchgate.net

Current Academic Significance and Research Gaps for this compound

In contemporary chemical research, this compound and other triphenylmethane dyes are experiencing a resurgence of interest for novel applications beyond their traditional use as colorants. One significant area of investigation is their potential use in biomedical research. For instance, studies have explored the use of triphenylmethane dyes as probes for detecting amyloid oligomers, which are implicated in neurodegenerative diseases like Alzheimer's. nih.govacs.org Research has shown that dyes like crystal violet can bind to these protein aggregates, leading to changes in their color and fluorescence, which could be harnessed for diagnostic purposes. nih.gov

Furthermore, the interaction of this compound with DNA is another active area of research. medchemexpress.comnih.gov Studies have investigated the inclusion behavior of this compound with host molecules like calixarenes and how these complexes subsequently interact with DNA. nih.gov These findings are relevant for understanding the mechanisms of DNA binding and could have implications for the development of new therapeutic or diagnostic agents.

Despite these advancements, several research gaps remain. While the fundamental photophysical properties of this compound are known, a deeper understanding of its behavior in complex biological systems is needed. For example, more research is required to fully elucidate the mechanism of action of these dyes in detecting specific protein aggregates and their potential for in vivo imaging. acs.org Additionally, while some studies have touched upon the antimicrobial properties of related dyes, a comprehensive investigation into the specific antimicrobial activity of this compound is an area ripe for exploration. biosynth.com The kinetic and thermodynamic parameters of its reactions, such as the well-known decolorization reaction with sodium hydroxide (B78521), continue to be studied to provide a more complete picture of its chemical behavior. nsf.gov

Here is an interactive data table summarizing the research areas and findings for this compound:

Research AreaKey FindingsResearch Gaps
Amyloid Oligomer Detection Triphenylmethane dyes, including crystal violet, can bind to amyloid-β trimers, causing a color change and enhanced fluorescence. nih.gov This suggests potential for use as probes in neurodegenerative disease research. nih.govFurther optimization of dye structures is needed to improve sensitivity and selectivity for in vivo imaging of Aβ oligomers. acs.orgacs.org
DNA Interaction This compound can form inclusion complexes with calixarenes, and these complexes can interact with DNA. nih.gov The binding is influenced by pH and the concentration of the components. nih.govThe precise modes of interaction between the dye-calixarene complex and DNA, and the potential biological consequences of this binding, require further investigation. nih.gov
Chemical Kinetics The reaction of crystal violet with sodium hydroxide, which results in the formation of this compound, has been studied to determine its reaction order and kinetic parameters. nsf.govWhile the basic kinetics are understood, the influence of various environmental factors on the reaction rate and equilibrium could be explored in more detail.
Antimicrobial Activity Related triphenylmethane dyes have shown antimicrobial properties. biosynth.comThe specific spectrum of antimicrobial activity for this compound and its mechanism of action against different microorganisms are not well-documented.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31N3O B181521 Solvent violet 9 CAS No. 467-63-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris[4-(dimethylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O/c1-26(2)22-13-7-19(8-14-22)25(29,20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18,29H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVDKARCPMTZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052115
Record name C.I.Solvent Violet 9
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Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

467-63-0
Record name Methylrosaniline
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Record name C.I. 42555:1
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Record name Benzenemethanol, 4-(dimethylamino)-.alpha.,.alpha.-bis[4-(dimethylamino)phenyl]-
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Record name C.I.Solvent Violet 9
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Record name p,p',p''-tris(dimethylamino)trityl alcohol
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Synthesis and Derivatization Strategies for Solvent Violet 9

Synthetic Pathways and Methodologies

The industrial production of Solvent Violet 9 relies on several established synthetic routes, primarily involving the condensation of key aromatic precursors. These methods are designed to construct the central carbon atom of the triarylmethane scaffold and attach the three substituted aniline (B41778) rings.

The synthesis of this compound can be achieved through a few primary pathways, each utilizing different starting materials but converging to form the same core structure. worlddyevariety.comdayglo.inemperordye.com One common precursor is 4,4'-bis(dimethylamino)benzophenone, more commonly known as Michler's ketone. chemsrc.com

Three principal manufacturing methods are documented:

Condensation with Michler's Ketone: This method involves the condensation of Bis(4-(dimethylamino)phenyl)methanone (Michler's ketone) with N,N-dimethylaniline. The reaction is typically facilitated by a condensing agent such as phosphorus trichloride, which promotes the electrophilic attack on the electron-rich N,N-dimethylaniline. worlddyevariety.comdayglo.inemperordye.com

Reaction with Phosgene (B1210022): An alternative route uses N,N-dimethylaniline as the sole aromatic precursor. In this process, N,N-dimethylaniline reacts with phosgene in the presence of a catalyst like zinc chloride to form the dye's free base. worlddyevariety.comdayglo.inemperordye.com

Oxidation of Leuco Base: A third pathway involves the condensation of Bis(4-(dimethylamino)phenyl)methanol (also known as Michler's hydrol) with N,N-dimethylaniline. This reaction forms the leuco base of the dye, Leucocrystal Violet, which is a colorless intermediate. chemsrc.com Subsequent oxidation of this leuco compound yields the final colored product, this compound. worlddyevariety.comdayglo.inemperordye.com A study of the reaction between Crystal Violet (the chloride salt of the dye) and sodium hydroxide (B78521) at high concentrations confirmed the formation of this compound as a precipitate. researchgate.netnsf.gov

Table 1: Precursor Compounds for this compound Synthesis

Precursor Compound Chemical Formula Role in Synthesis
Bis(4-(dimethylamino)phenyl)methanone (Michler's Ketone) C₁₇H₂₀N₂O Primary building block
N,N-dimethylaniline C₈H₁₁N Provides the third aryl group
Bis(4-(dimethylamino)phenyl)methanol (Michler's Hydrol) C₁₇H₂₂N₂O Precursor to the leuco base
Phosgene COCl₂ Carbon source for the central carbon
Phosphorus trichloride PCl₃ Condensing agent/catalyst
Zinc chloride ZnCl₂ Catalyst

Optimizing the synthesis of solvent dyes is crucial for achieving high yield and purity on an industrial scale. While specific optimization data for this compound is not extensively published, general principles for dye synthesis can be applied. Key parameters for optimization include reaction temperature, choice of solvent, and catalyst concentration. Strategies often involve:

Real-time Monitoring: Implementing process analytical technology (PAT) allows for real-time monitoring of the reaction, enabling precise control over conditions to minimize the formation of by-products.

Chromatographic Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to analyze reaction pathways and identify impurities, guiding the adjustment of parameters to achieve purity targets, often exceeding 98.5%.

Solvent and Catalyst Screening: The choice of solvent can significantly impact reaction kinetics and product solubility. For instance, in the synthesis of the fluorescent dye "Nile Red," switching from N,N-dimethylformamide (DMF) to alternative solvents like 2-propanol or ethanol (B145695) was explored to optimize yield and comply with new regulations. researchgate.net Similarly, screening different catalysts and their concentrations is essential for maximizing reaction efficiency.

Kinetic Studies: Understanding the reaction kinetics, as demonstrated in the study of this compound's formation from Crystal Violet and NaOH, is fundamental. This study determined the reaction orders for both reactants, providing a basis for controlling the reaction rate and yield. nsf.gov

Derivatization and Structural Modification of this compound

Derivatization involves modifying the core structure of this compound to create new molecules (analogs and congeners) with potentially enhanced or different properties. These modifications typically involve changing the substituent groups on the aromatic rings.

The synthesis of analogs of this compound can be approached by altering the precursors or by modifying the final dye molecule.

Triarylmethane Analogs: An immediate analog is Solvent Violet 8 (Methyl Violet Base), which belongs to the same triarylmethane class and is often listed alongside this compound. macsenlab.com The synthesis of such congeners involves using different N-alkylated anilines as precursors. The history of stable hydrazyl free radicals, which are also intensely colored compounds, began with the work of Goldschmidt on triphenylhydrazine and its congeners, demonstrating a long-standing interest in modifying core structures to tune stability and color. mdpi.com

Anthraquinone (B42736) Dyes: While structurally different, other solvent dyes like Solvent Violet 13 and Solvent Violet 14 are sometimes considered functional analogs due to their color and application. guidechem.comgoogle.com These belong to the anthraquinone class of dyes. nih.gov The synthesis of Solvent Violet 13, for example, involves the reaction of 1,4-dihydroxyanthraquinone (Quinizarin) with p-toluidine (B81030). guidechem.comchemsrc.comgoogle.com The synthesis of Solvent Violet 14 proceeds from 1,5-dichloroanthraquinone (B31372) and p-toluidine, highlighting a completely different synthetic strategy based on nucleophilic aromatic substitution on an anthraquinone core. google.com

Table 2: Comparison of Solvent Violet Dyes

Dye Name CAS Number Chemical Class Key Precursors
This compound 467-63-0 Triarylmethane Michler's Ketone, N,N-dimethylaniline worlddyevariety.comchemsrc.com
Solvent Violet 13 81-48-1 Anthraquinone Quinizarin, p-Toluidine chemsrc.comgoogle.com
Solvent Violet 14 67577-84-8 Anthraquinone 1,5-Dichloroanthraquinone, p-toluidine google.com

The chemical structure of a dye is paramount in determining its color and other physical characteristics. nih.gov Modifying the substituents on the aromatic rings of a dye like this compound can have a profound impact.

Electron-Donating/Withdrawing Groups: The nature and position of substituent groups influence the electronic properties of the molecule. nih.gov The dimethylamino (-NMe₂) groups in this compound are strong electron-donating groups, which are crucial for the delocalization of electrons across the triarylmethane system, resulting in its intense violet color. Replacing these with weaker electron-donating groups (like -OH or -OCH₃) or with electron-withdrawing groups would significantly alter the wavelength of maximum absorption (λmax) and thus the observed color. p2infohouse.org

Steric Effects: Substituents can also introduce steric hindrance, which can affect the planarity of the molecule. A more planar structure generally leads to a more extended π-conjugated system and a shift of the absorption to longer wavelengths (a bathochromic shift).

Solvent Interactions: The substituents also influence how the dye molecule interacts with its solvent environment. Polar groups can engage in hydrogen bonding or dipole-dipole interactions, which can stabilize either the ground or excited state of the dye, leading to shifts in the absorption spectrum (solvatochromism). p2infohouse.orgresearchgate.net Studies on other dye classes have shown that ligand substituents can have a dramatic effect on the final structure and magnetic properties of metal complexes. researchgate.net

Spectroscopic Investigations and Photophysical Properties of Solvent Violet 9

Absorption Spectroscopy of Solvent Violet 9

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible (UV-Vis) absorption spectrum of a compound provides fundamental insights into its electronic structure and transitions. For this compound, which is the lactone form of Crystal Violet, the absorption characteristics are highly dependent on its environment. In its pure, solid state, it appears as a slightly yellowish crystalline powder. However, its interaction with solvents and other chemical species can lead to the formation of the colored crystal violet cation, which exhibits strong absorption in the visible region. The maximum absorbance of the crystal violet cation is typically observed around 590 nm. The process of color formation involves the dissociation of the C-O bond in the lactone ring, often facilitated by a proton donor, which results in the generation of the crystal violet cation.

The absorption spectrum of the colored form of this compound, the crystal violet cation, typically displays a primary absorption band with a maximum (λmax) in the range of 589-594 nm in water. This primary band is often accompanied by a shoulder at a shorter wavelength. The presence and characteristics of this shoulder are influenced by various factors, including the solvent and temperature.

UV-Vis Absorption Data for Crystal Violet Cation (from this compound)
Solventλmax (nm)Observations
Water589 - 594Primary absorption peak of the cationic form.
Toluene-Spectrum remains virtually unchanged over a wide temperature range.
Acetone-Spectrum is independent of temperature.
Methanol-Short-wavelength shoulder disappears at lower temperatures.
Ethanol (B145695)-Similar to methanol, the shoulder diminishes with decreasing temperature.

Influence of Solvent Environment on Absorption Spectra

Solvatochromism describes the change in a substance's color, and consequently its UV-Vis absorption spectrum, when dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the solute molecule. For triarylmethane dyes like the colored form of this compound, solvent effects are significant.

The absorption spectrum of the crystal violet cation is markedly affected by the polarity of the solvent. In non-polar solvents, it is suggested that crystal violet exists as an ion-pair, while in polar solvents, it exists as a solvated ion. This difference in the nature of the species in solution leads to dramatic changes in the visible absorption spectra. The interaction between the dye and the solvent can cause a decrease in the dye's symmetry, which manifests as a shoulder peak on the shorter wavelength side of the main absorption band. The strength of hydrogen bonding between the dye and solvent, as well as steric hindrance, can influence the degree of splitting between the two peaks.

The choice of solvent can also influence the equilibrium between different forms of the dye. In the presence of protic solvents like alcohols, the crystal violet cation can be formed through the dissociation of the C-O bond of the lactone moiety.

Temperature

Advanced Spectroscopic Techniques in this compound Analysis

The structural elucidation and quantitative analysis of this compound, also known as Crystal Violet base, rely on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecule's functional groups, mass, and vibrational modes, which are crucial for its identification and characterization in various matrices.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a molecular fingerprint that is unique to the compound.

In the analysis of this compound, FTIR has been instrumental in confirming its molecular structure, particularly in distinguishing it from its colored cationic form, Crystal Violet. Research involving the reaction of Crystal Violet (CV) with sodium hydroxide (B78521) (NaOH) at high concentrations showed the formation of a precipitate. nsf.govroyalsocietypublishing.orgnih.gov FTIR spectroscopy was employed to identify this product by comparing its spectrum with that of a commercial standard of this compound (SV9). The spectra matched, confirming that the precipitate was indeed this compound (C₂₅H₃₁N₃O), the carbinol form of Crystal Violet. nsf.govnih.govnih.gov

The analysis of the FTIR spectra reveals characteristic peaks that correspond to the specific vibrational modes of the molecule's bonds. researchgate.net The comparison between the precipitate and the commercial SV9 standard showed identical spectral features, validating the identification. royalsocietypublishing.orgnih.gov

Key FTIR Spectral Peaks for this compound

Wavenumber (cm⁻¹)Assignment (Tentative)Reference
~1600 cm⁻¹Aromatic C=C stretching vibrations of the phenyl rings.
~1350 cm⁻¹C-N stretching vibrations of the dimethylamino groups.
~1170 cm⁻¹C-O stretching vibration of the carbinol group. researchgate.net
Multiple peaks in the 800-900 cm⁻¹ rangeC-H out-of-plane bending of the substituted benzene (B151609) rings. researchgate.net

This interactive table provides a summary of key vibrational bands observed for this compound. The exact peak positions can vary slightly based on the sample preparation and instrument.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and specific, making it invaluable for molecular weight determination and structural elucidation. For complex samples, MS is often coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

HPLC-PDA-ESI-MS

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector and Electrospray Ionization-Mass Spectrometry (ESI-MS) is a premier technique for separating, identifying, and quantifying components in a liquid mixture. HPLC separates the compounds, the PDA detector provides UV-Visible absorption spectra, and the ESI-MS provides mass and structural information.

This method is particularly suited for analyzing triarylmethane dyes and their transformation products. researchgate.net Studies on the photo-fading of Crystal Violet have utilized HPLC-PDA and LC-MS to identify degradation products. researchgate.net In such studies, the system separates the parent dye from its demethylated and oxidized derivatives. researchgate.net ESI is a soft ionization technique suitable for large, thermally labile molecules like this compound, allowing them to be ionized without significant fragmentation. diva-portal.org The mass spectrometer can be operated in full scan mode to detect all ions or in selected reaction monitoring (SRM) mode for enhanced sensitivity and specificity in quantitative analysis of target molecules. researchgate.net

Typical Parameters for LC-MS Analysis of Related Dyes

ParameterDescriptionReference
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). labrulez.com
Mobile Phase A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. diva-portal.orgmdpi.com
Ionization Mode ESI positive ion mode ([M+H]⁺) is typically used for basic dyes. diva-portal.orgresearchgate.net
MS Detector Ion trap or quadrupole mass spectrometer. labrulez.comscispace.com
Detection Full scan for identification; Multiple Reaction Monitoring (MRM) for quantification. labrulez.commdpi.com

This interactive table outlines common settings for the analysis of dyes similar to this compound using HPLC-ESI-MS.

GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. It is a cornerstone technique for the analysis of volatile and thermally stable compounds. nih.gov

The direct analysis of this compound by GC-MS is challenging due to its high molecular weight (391.55 g/mol ) and low volatility. cncolorchem.comworlddyevariety.com For such compounds, analysis often requires derivatization to increase volatility or the use of specialized techniques like Pyrolysis-GC-MS (Py-GC/MS). mdpi.com In Py-GC/MS, the sample is heated to a high temperature in the absence of oxygen, causing it to break down into smaller, more volatile fragments that are characteristic of the original molecule. mdpi.com These fragments are then separated by the GC and identified by the MS. This technique has been successfully applied to identify binders and pigments in complex matrices like paints. mdpi.com

For the analysis of related compounds in ink, GC-MS is used to identify volatile solvents, but the dye components themselves are often too large for conventional GC analysis. heraldopenaccess.us

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and crystal structures of a material. mdpi.com It is complementary to FTIR and is particularly advantageous for analyzing samples in aqueous solutions. ojp.gov

The Raman spectrum of this compound's parent cation, Crystal Violet, has been studied extensively. angleo.it The Crystal Violet ion is known for its propeller-like shape and D3 symmetry, which results in a characteristic Raman spectrum with strong, well-defined bands. angleo.it The most intense bands are associated with the vibrations of the three phenyl rings coupled to the central carbon atom.

When Crystal Violet is converted to its carbinol base, this compound, the planarity and D3 symmetry of the chromophore are lost. This structural change from a conjugated ion to a non-planar carbinol leads to significant changes in the Raman spectrum. The intense resonance enhancement seen with Crystal Violet at specific laser excitations would be absent in this compound. Key bands related to the conjugated system are expected to decrease in intensity and shift in frequency. For instance, the strong polarized band around 202 cm⁻¹ in Crystal Violet, assigned to the breathing vibration of the central bonds, would be altered upon formation of the C-OH bond in this compound. angleo.it

Quantitative analysis of Crystal Violet has been performed using Raman spectroscopy with an internal standard, demonstrating the technique's utility for concentration measurements. spectroscopyonline.com Similar methodologies could be applied to this compound.

Mechanisms of Interaction with Biological Macromolecules

DNA Recognition and Binding Mechanisms

The ability of Solvent Violet 9 and related compounds to bind to DNA is a key aspect of their biological activity. This binding can occur through different modes, influencing the structure and function of the nucleic acid.

Research indicates that this compound is effective for recognizing DNA. A study investigating the interaction of this compound with Salmon testes DNA revealed that the binding is dependent on factors such as the pH of the solution and the concentration ratio of the dye to the DNA. In this study, the binding process was also modulated by the presence of 4-sulfonatocalix[n]arenes (SCXn), which formed inclusion complexes with the dye. The presence of these host molecules was found to affect the interactive mode of this compound with DNA. Binding constants for the interaction between the DNA and the this compound-calixarene complexes were calculated, demonstrating a quantifiable affinity.

Binding Constants of this compound-Calixarene Complexes with DNA

ComplexConditionBinding Constant (K)Source
SV9-SCX4pH = 3.05Data Quantified
SV9-SCX6pH = 3.05Data Quantified
SV9-SCX8pH = 3.05Data Quantified

The broader family of methyl violets, including Crystal Violet (the hexamethylated form), are known to function as DNA intercalating dyes. As cationic dyes, they can bind to negatively charged molecules, including nucleic acids. This binding allows for the quantification of DNA, which is proportional to the number of cells, a principle used in cell viability assays. The interaction of methyl violets with DNA can also disrupt the DNA replication process, which may lead to mutations. The ability of methyl violet to recognize DNA is also utilized in methods to detect the presence of nucleic acids in protein-nucleic acid crystals. The general mechanism involves non-specific binding, often driven by electrostatic interactions between the cationic dye and the anionic phosphate (B84403) backbone of DNA, as well as potential intercalation of the planar aromatic rings between the base pairs.

Protein Binding and Conformational Effects

The interaction of triarylmethane dyes with proteins is a complex process that can lead to significant changes in protein structure and function. While specific studies on this compound's protein interactions are limited, extensive research on the closely related Crystal Violet and Methyl Violet provides substantial insight.

Crystal Violet has been shown to bind to various proteins, including serum albumins and enzymes. Studies on its interaction with Human Serum Albumin (HSA) and Casein demonstrated that the binding can be characterized using the Langmuir adsorption model. Notably, at higher concentrations of HSA, the binding of Crystal Violet was found to induce dimerization of the protein. In another study, the binding of Crystal Violet to the enzyme acetylcholinesterase (AChE) was found to be cooperative, with two dye molecules binding to a pocket near the entrance of the active site gorge. This binding event induced a significant conformational change in a loop region of the protein.

The interaction between Methyl Violet and Human Serum Albumin (HSA) has also been investigated, revealing that external factors can modulate the binding. For instance, irradiation with millimeter-range electromagnetic waves was shown to weaken the interaction force between HSA and Methyl Violet, which was associated with conformational changes in the protein's secondary structure.

The binding of these dyes to proteins is generally driven by a combination of forces. Ionic interactions are significant, as evidenced by the influence of ionic strength on the binding of Crystal Violet to HSA and Casein. Hydrophobic interactions also play a crucial role, where the aromatic structure of the dye interacts with hydrophobic pockets on the protein surface. The binding can follow mechanisms of "induced fit," where the protein conformation changes upon ligand binding, or "conformational selection," where the ligand binds to a pre-existing conformation of the protein. The observed dimerization and structural changes suggest that an induced-fit mechanism is often at play.

Summary of Triarylmethane Dye Interactions with Proteins

DyeProteinKey FindingsSource
Crystal VioletHuman Serum Albumin (HSA), CaseinInduces HSA dimerization at high concentrations; binding is favored by increased ionic strength.
Crystal VioletAcetylcholinesterase (AChE)Exhibits cooperative binding of two dye monomers, causing significant conformational changes in the protein structure.
Methyl VioletHuman Serum Albumin (HSA)Interaction force and protein conformation can be altered by external factors like electromagnetic waves.

Interaction with Cellular Components and Organelles

The interactions of this compound's parent compound, Crystal Violet, with whole cellular structures are best exemplified by its use in classical microbiology and cell biology techniques.

The most prominent application is in Gram staining, a fundamental method for classifying bacteria. The procedure differentiates bacteria based on the physical and chemical properties of their cell walls. Gram-positive bacteria possess a thick peptidoglycan layer which retains the Crystal Violet-iodine complex during a decolorization step with a solvent like ethanol (B145695). This retention is due to the dehydration and reduced porosity of the thick cell wall, trapping the large dye complex inside and resulting in a deep violet color. In contrast, Gram-negative bacteria have a much thinner peptidoglycan layer and an outer lipid membrane, which is disrupted by the solvent, allowing the dye complex to be washed out. This differential staining is a direct consequence of the interaction between the dye and the macromolecular structure of the bacterial cell wall.

In eukaryotic cells, Crystal Violet is used as a stain for the cell nucleus. As a cationic dye, it binds to the negatively charged nucleic acids within the nucleus, allowing for visualization and, importantly, quantification of DNA. This application is widely used in cytotoxicity and cell proliferation assays, where the amount of stained nuclear material correlates with the number of viable, adherent cells. The dye can passively diffuse into cells, where it labels intracellular components.

These applications demonstrate that the interaction of Crystal Violet with cellular components is primarily driven by electrostatic attraction to negatively charged macromolecules like peptidoglycans and nucleic acids, leading to the stable staining of specific organelles and structures.

Degradation Pathways and Environmental Fate of Solvent Violet 9

Chemical Degradation Mechanisms

The chemical breakdown of Solvent Violet 9 and its related cationic form, Crystal Violet, can occur through several mechanisms, including oxidation, reduction, and hydrolysis, often facilitated by specific reagents or environmental conditions. researchgate.netnih.govresearchgate.net These processes typically target the chromophore and the N-alkyl groups, leading to decolorization and fragmentation of the molecule.

Oxidative processes are effective in degrading triphenylmethane (B1682552) dyes. Advanced oxidation processes (AOPs), including the use of Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), are prominent methods for breaking down these complex molecules in wastewater. researchgate.netnih.gov

The oxidative degradation of Crystal Violet primarily proceeds via two main routes: the cleavage of the conjugated chromophore structure and the sequential N-demethylation of the dimethylamino groups. researchgate.net The reaction with oxidizing agents like hydroxyl radicals (•OH), generated during AOPs, attacks the molecule, leading to the formation of a series of smaller, often colorless, intermediate compounds. researchgate.net While specific intermediates can vary with the exact oxidative system used, the general pathway involves the progressive removal of methyl groups and the eventual fragmentation of the central phenylmethane structure. researchgate.net The interaction with hydrogen peroxide (H2O2) alone can also trigger decolorization and decomposition, yielding less conjugated, colorless substances. researchgate.net

Research indicates that N-demethylation is a major initial reaction pathway, followed by the cleavage of the aromatic rings, ultimately leading to the mineralization of the dye into simpler inorganic molecules. researchgate.net

Reductive degradation offers an alternative pathway for the breakdown of this compound, particularly under anaerobic conditions or through specific microbial actions. Studies utilizing the bacterium Burkholderia vietnamiensis C09V have demonstrated the effective reductive biodegradation of Crystal Violet. nih.gov

The primary mechanism involves the reduction of the central carbon atom, leading to the formation of leuco-crystal violet, a colorless form. Further degradation proceeds through the cleavage of the molecule. Analysis of the biodegradation pathway has identified key intermediates, indicating a stepwise breakdown of the parent compound. nih.gov The process is highly dependent on environmental factors such as pH, initial dye concentration, and the availability of carbon and nitrogen sources in the medium. nih.gov

The degradation kinetics for this biological process were found to follow a pseudo-first-order model. nih.gov

Table 1: Identified Intermediates in the Reductive Degradation of Crystal Violet by B. vietnamiensis C09V

Intermediate Compound Role in Pathway
N,N-dimethylaminophenol Primary breakdown product
Michler's ketone Second major intermediate

Data sourced from a study on the biodegradation of Crystal Violet. nih.gov

The hydrolysis of the cationic form, Crystal Violet (CV+), in an alkaline medium is a key reaction that leads to the formation of the neutral carbinol base, this compound. nsf.govroyalsocietypublishing.org This reaction is essentially a decolorization process, as the formation of the carbinol disrupts the conjugated system responsible for the dye's color.

Table 2: Kinetic Parameters for the Alkaline Hydrolysis of Crystal Violet

Parameter Value at 21 °C Value at 6 °C
Overall Reaction Order 1st 1st
Rate Order (re: NaOH) 0.24 0.38
Rate Order (re: CV) 0.76 0.62
Reaction Rate Constant (k) 7.2 molL⁻⁰.⁹min⁻¹ 1.9 molL⁻⁰.⁹min⁻¹
Activation Energy (Ea) 60.57 kJ/mol 60.57 kJ/mol
Enthalpy (ΔH) 58.13 kJ/mol 58.29 kJ/mol

Data sourced from a kinetic and thermodynamic study of Crystal Violet hydrolysis. researchgate.net

Photodegradation Studies

Photodegradation, the breakdown of molecules induced by light energy, is a significant environmental fate process for dyes. For this compound, this often involves photocatalysis, where a semiconductor material absorbs light and generates reactive species that degrade the dye.

Under UV irradiation, especially in the presence of a photocatalyst like titanium dioxide (TiO2) or zinc oxide (ZnO), this compound undergoes efficient degradation. researchgate.netresearchgate.net The fundamental mechanism involves the photocatalyst absorbing UV light, which excites electrons and creates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−). jwent.netias.ac.in

These ROS are non-selective and powerful oxidizing agents that attack the dye molecule. The degradation pathways are similar to chemical oxidation, involving:

N-demethylation: The stepwise removal of methyl groups from the nitrogen atoms. researchgate.netresearchgate.net

Chromophore Cleavage: The destruction of the conjugated triphenylmethane structure, which leads to the loss of color. researchgate.net

Aromatic Ring Opening: The breakdown of the benzene (B151609) rings into smaller aliphatic compounds.

Mineralization: The ultimate conversion of the organic molecule into CO2, H2O, and inorganic ions.

Studies involving the enzymatic degradation of Crystal Violet, which can mimic some oxidative pathways, have identified several intermediate products. nih.govacs.org

Table 3: Potential Degradation Intermediates of Crystal Violet

Intermediate Compound
4-(dimethylamino)benzophenone
3-dimethylaminophenol
Benzyl alcohol
Benzaldehyde

Data sourced from a study on the biodegradation of Crystal Violet. nih.govacs.org

It has been noted that while the specific light source may not change the degradation products, the matrix (e.g., in solution versus on a textile) can influence the reaction mechanisms. uva.nl

The efficiency of the photodegradation of this compound is highly sensitive to a variety of environmental and experimental parameters.

pH: The pH of the aqueous solution is a critical factor. It affects the surface charge of the photocatalyst and the speciation of the dye. Optimal pH values for Crystal Violet degradation have been reported across a neutral to alkaline range (pH 7 to 9), depending on the specific catalyst used. jwent.netias.ac.inmdpi.com For example, under acidic conditions, the surface of a catalyst like ZnO can become protonated, leading to electrostatic repulsion with the cationic dye molecule and suppressing the degradation rate. mdpi.com

Catalyst Dosage: The concentration of the photocatalyst influences the number of available active sites for the reaction. Degradation rates typically increase with catalyst dosage up to an optimum level. researchgate.netmdpi.com Beyond this point, the efficiency may decrease due to light scattering and screening effects from excess catalyst particles, which hinders light penetration into the solution. researchgate.net

Solvent: The solvent can directly impact degradation pathways and kinetics. Studies comparing the photodegradation of Crystal Violet in different solvents like water and ethanol (B145695) have shown significant differences in the degradation products and reaction rates. researchgate.net

Light Intensity: The rate of photodegradation generally increases with light intensity, as a higher photon flux leads to the generation of more electron-hole pairs in the photocatalyst. mdpi.com However, this relationship is often linear only at lower light intensities and can become non-linear or independent at higher intensities. mdpi.com

Table 4: Optimal Conditions for Photocatalytic Degradation of Crystal Violet from Various Studies

Catalyst Optimal pH Optimal Catalyst Dose Light Source Reference
TiO₂ Nanoparticles 9 30 mg UV jwent.net
MgO Nanoparticles 7 0.20 g Not Specified mdpi.com
Graphene Oxide/NiS 8.0 0.30 g Not Specified ias.ac.in
ZnO/SiO₂-PCH 7 Not Specified UV mdpi.com

Biodegradation and Biotransformation

The transformation of triphenylmethane dyes like this compound by microorganisms is a key process in their environmental fate. fao.org While many dyes are designed for stability and can resist degradation, a variety of bacteria and fungi have demonstrated the ability to decolorize and break down these compounds. pjoes.comijcmas.com This process can occur under both aerobic and anaerobic conditions and is influenced by environmental factors such as pH, temperature, and the availability of co-substrates. researchgate.netnih.gov

The initial step in the biodegradation of Crystal Violet, the parent compound of this compound, is often its reduction to the colorless leuco-form, Leucocrystal Violet. fao.org Studies have shown that the decolorization of Crystal Violet is frequently a result of biodegradation rather than simple biosorption to microbial biomass. researchgate.net

Microorganisms employ several pathways to break down the complex structure of triphenylmethane dyes. The primary mechanisms identified for Crystal Violet, and by extension this compound, are N-demethylation and the cleavage of the central chromophore structure. nih.govresearchgate.net

N-Demethylation: This pathway involves the sequential removal of methyl (-CH₃) groups from the tertiary amine functional groups. nih.govmdpi.com This process leads to the formation of a series of demethylated intermediates, starting from the hexamethylated form (Crystal Violet) and progressing through penta-, tetra-, tri-, di-, and mono-methylated forms to the final product, pararosaniline (PRS). mdpi.com

Chromophore Cleavage: Another significant degradation route involves the oxidative cleavage of the conjugated triphenylmethane structure, which is responsible for the dye's color. nih.govresearchgate.net This breakdown can lead to the formation of smaller aromatic compounds like benzophenone (B1666685) and phenol (B47542) derivatives. researchgate.netacs.org

Bacterial strains such as Shewanella sp., Enterobacter sp., and Pseudomonas sp. have been identified as effective degraders of Crystal Violet. researchgate.netnih.govpeerj.com Fungi, particularly white-rot fungi like Phanerochaete chrysosporium and other species such as Aspergillus niger, are also highly efficient due to their extracellular lignin-modifying enzymes. researchgate.netasm.org For instance, Shewanella sp. has been shown to biotransform Crystal Violet into intermediates like N,N-dimethylaminophenol and Michler's Ketone before further degradation. researchgate.net

The biotransformation of this compound and related dyes is mediated by specific microbial enzymes. researchgate.net These enzymes can be intracellular or extracellular and often work to break down the complex dye molecule into simpler, less toxic compounds. researchgate.net

Key enzymes involved in this process include:

Oxidoreductases: This broad class of enzymes is crucial for dye degradation.

Lignin Peroxidase (LiP) and Manganese Peroxidase (MnP): Produced primarily by white-rot fungi, these enzymes have a strong oxidative potential and are highly effective at degrading a wide range of dyes, including triphenylmethanes. ijcmas.comacs.org They generate highly reactive free radicals that attack the dye's chromophore.

Laccases: These copper-containing oxidases can also degrade dyes, often requiring mediator compounds to facilitate the reaction. ijcmas.com

Azoreductases: While named for their action on azo dyes, some of these enzymes have shown activity in reducing the triphenylmethane structure under anaerobic conditions, leading to decolorization. ijcmas.com

The enzymatic process converts the complex dye molecule into various intermediates, which can then be funneled into the microorganism's central metabolic pathways. researchgate.net

Environmental Distribution and Persistence

Solvent dyes, including this compound, are characterized by their low water solubility and hydrophobic nature. mst.dk These properties heavily influence their distribution and persistence in the environment. Due to its chemical stability, this compound and related dyes are generally considered persistent and not readily biodegradable under standard aerobic tests. mst.dkcanada.ca

When released into aquatic environments, this compound is expected to behave as a particle rather than a soluble chemical due to its very low water solubility (reported as 640 μg/L at 25°C). canada.cachemicalbook.com This leads to several key transport behaviors:

Adsorption and Sedimentation: The compound has a strong tendency to adsorb onto suspended solids and organic matter in the water column. mst.dk Consequently, it is expected to partition from the water and accumulate in bottom sediments. canada.ca

Low Volatility: With a negligible vapor pressure, volatilization from water surfaces is not an important environmental fate process. canada.ca

Persistence: The dye is expected to be persistent in water and sediment. canada.ca Due to its potential for long-lasting harmful effects, it is often classified as very toxic to aquatic life. echemi.comambeed.com

Analysis of Degradation Intermediates and Products

Understanding the degradation pathways of this compound requires the identification of the various intermediate compounds formed during the process. Modern analytical techniques are essential for separating and characterizing these products from complex environmental or laboratory samples.

The most common methods employed include:

High-Performance Liquid Chromatography (HPLC): Often coupled with a photodiode array (PDA) detector, HPLC is used to separate the parent dye from its various degradation products. nih.govd-nb.info

Mass Spectrometry (MS): When combined with HPLC (HPLC-MS) or Gas Chromatography (GC-MS), mass spectrometry allows for the identification of intermediates based on their mass-to-charge ratio and fragmentation patterns. researchgate.netnih.govacs.org Techniques like Electrospray Ionization (ESI) are particularly useful for analyzing these types of compounds. nih.gov

Research has identified numerous degradation products of Crystal Violet, which are indicative of the breakdown of this compound.

Intermediate/Product NameAbbreviationFormation PathwayReference
N,N,N',N',N''-PentamethylpararosanilinePenta-PRSN-demethylation mdpi.com
N,N,N',N''-TetramethylpararosanilineTetra-PRSN-demethylation mdpi.com
N,N,N'-TrimethylpararosanilineTri-PRSN-demethylation mdpi.com
N,N'-DimethylpararosanilineDi-PRSN-demethylation mdpi.com
N-MonomethylpararosanilineMono-PRSN-demethylation mdpi.com
PararosanilinePRSComplete N-demethylation mdpi.com
Michler's KetoneMKChromophore Cleavage researchgate.netmdpi.com
4-(dimethylamino)benzophenone-Chromophore Cleavage acs.org
3-dimethylaminophenol-Chromophore Cleavage acs.org
N,N-dimethylaminobenzaldehyde-Chromophore Cleavage researchgate.net

The sequential appearance of these intermediates, particularly the N-demethylated products, confirms that N-demethylation is a major degradation pathway. nih.gov The presence of compounds like Michler's Ketone provides clear evidence for the cleavage of the dye's central carbon-phenyl bonds. researchgate.netmdpi.com

Toxicological and Ecotoxicological Research on Solvent Violet 9

Mammalian Toxicity Studies

Acute Toxicity Assessments

Acute toxicity studies are fundamental in determining the immediate adverse effects of a substance following a single or short-term exposure. For Solvent Violet 9, also known as Crystal Violet, acute toxicity has been evaluated through various animal studies.

Oral administration studies in rats have established a median lethal dose (LD50), which is the dose required to kill half the members of a tested population. The reported oral LD50 for rats ranges from 90 mg/kg to 8050 mg/kg, indicating a moderate to high level of acute toxicity when ingested. industrialchemicals.gov.auepsilonpigments.comchemicalbook.com Another source specifies an oral LD50 in rats of 770 mg/kg. guidechem.com It has been noted that accidental ingestion in humans could be harmful, with animal studies suggesting that ingestion of less than 150 grams may be fatal or cause serious health damage. scbt.com

Interactive Table: Acute Oral Toxicity of this compound in Rats

Study ReferenceAnimal ModelRoute of AdministrationLD50 Value
industrialchemicals.gov.auRatOral90 - 650 mg/kg bw
epsilonpigments.comRatOral8050 mg/kg
chemicalbook.comRatOral770 mg/kg

Mechanisms of Toxicity

The mechanisms by which this compound exerts its toxic effects are multifaceted, involving impacts on neurological development and specific organs.

Research using zebrafish embryos has shed light on the neurodevelopmental toxicity of related dyes. Studies on compounds like Disperse Blue 14, which shares structural similarities, have shown that they can impair development and behavior. mdpi.com Gene expression analysis in these studies pointed to impacts on neurodevelopment as a potential mechanism of toxicity. mdpi.comresearchgate.net While direct studies on this compound's neurodevelopmental effects are less specific, the ability of related compounds to cross the blood-brain barrier is a key concern for potential neurotoxicity. mdpi.com The disruption of neural glucose metabolism and the electrophysiological function of nerve cells are two major theories for contrast-induced neurotoxicity, which may share mechanisms with dye-induced toxicity. nih.gov Long-term exposure to solvents, in general, has been associated with cognitive impairment. nih.gov

Studies have indicated that this compound and its parent compound, anthraquinone (B42736), can induce toxicity in several organs. Critical non-cancer health effects for related substances like Solvent Violet 13 include kidney, liver, spleen, and bone marrow toxicity. canada.cacanada.ca In a study on rats, prolonged treatment with Gentian Violet led to depressed mitotic activities in the bone marrow. nih.gov Furthermore, it is suggested that the dye is potentially hazardous to cells that are directly exposed, such as the skin epithelium and the lining of the gastrointestinal tract. nih.gov

Genotoxicity and Mutagenicity Evaluations

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations (mutagenicity) and cancer. The genotoxicity of this compound (Gentian Violet) has been a subject of numerous studies with somewhat conflicting results.

In bacterial reverse mutation assays (Ames test), Gentian Violet was found to be mutagenic in Salmonella typhimurium tester strains TA97 and TA104. nih.govcapes.gov.br However, it showed little to no mutagenic activity in strains TA98 and TA100. nih.govcapes.gov.br Another study reported it to be toxic but not mutagenic in the Ames assay, while it was active in the Rosenkranz assay, indicating it causes reparable DNA damage. nih.gov The presence of a rat liver homogenate fraction (S9), which simulates metabolic activation, has been shown to sometimes increase mutagenicity, suggesting that metabolites of the dye may also be genotoxic. nih.govcapes.gov.br

In mammalian cell systems, the results are also mixed. Gentian Violet was not found to be mutagenic in Chinese hamster ovary (CHO) cells in some tests, but was considered a questionable mutagen in others. nih.govcapes.gov.br It did produce DNA damage in mouse lymphocytes treated in vitro, but no damage was observed in lymphocytes from mice that were dosed with the compound. nih.govcapes.gov.br Some evidence suggests the substance may cause irreversible but non-lethal mutagenic effects after a single exposure. scbt.com

Interactive Table: Genotoxicity of this compound in Different Test Systems

Test SystemResultMetabolic Activation (S9)Reference
Salmonella typhimurium TA97, TA104MutagenicIncreased mutagenicity nih.govcapes.gov.br
Salmonella typhimurium TA98, TA100Little to no activity- nih.govcapes.gov.br
Ames AssayToxic, not mutagenicReduced/eliminated activity nih.gov
Rosenkranz AssayActive (reparable DNA damage)- nih.gov
Chinese Hamster Ovary (CHO) cellsNot mutagenic/questionable- nih.govcapes.gov.br
Mouse Lymphocytes (in vitro)DNA damage- nih.govcapes.gov.br
Mouse Lymphocytes (in vivo)No damage- nih.govcapes.gov.br

Carcinogenicity Assessments

The potential for this compound to cause cancer has been a significant area of investigation. It is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC). sigmaaldrich.comnih.gov This classification is based on sufficient evidence of carcinogenicity in experimental animals. nih.gov

In lifetime dietary administration studies, Crystal Violet was found to cause cancer in B6C3F1 mice. industrialchemicals.gov.au Similarly, studies in Fischer 344 rats have also provided evidence of its carcinogenicity. who.int In female rats, it caused a significant increase in mononuclear cell leukemia, while in male rats, there was a significant increase in hepatocellular adenoma. nih.gov The U.S. National Toxicology Program has also anticipated that it is a human carcinogen. scbt.com In California, Gentian Violet has been added to the Proposition 65 list of chemicals known to the state to cause cancer. ca.gov

The carcinogenic potential is thought to be linked to its genotoxic activity, particularly its ability to cause chromosomal damage (clastogenic activity). nih.govcapes.gov.br

Table of Compound Names

Common NameSynonym(s)CAS Number
This compoundCrystal Violet, Gentian Violet, Methyl Violet 10B, C.I. 42555:1467-63-0
Anthraquinone84-65-1
Solvent Violet 13C.I. 6072581-48-1
Disperse Blue 141,4-bis(methylamino) anthracene-9,10-dione2475-46-9
PentamethylpararosanilineNot Available
N,N,N',N'-tetramethylpararosanilineNot Available
N,N,N',N''-tetramethylpararosanilineNot Available
Michler's Ketone90-94-8
Michler's Base101-61-1

Toxicokinetics and Metabolism

Detailed information on the toxicokinetics and metabolism of this compound is not extensively available in the public domain. Toxicokinetic studies focus on the absorption, distribution, metabolism, and excretion of a substance by an organism. For many commercial dyes, including those in the solvent class, specific data on these processes can be limited.

However, based on the physicochemical properties of similar solvent dyes, some general assumptions can be made. The absorption of this compound through oral, dermal, and inhalation routes is expected to be influenced by its molecular weight and solubility. For instance, a related compound, C.I. Pigment Violet 29, is expected to have negligible absorption in its neat form due to its solid nature. epa.gov The lipophilicity of a compound, often indicated by its octanol-water partition coefficient (Log Pow), can suggest a potential for bioaccumulation. For example, Solvent Violet 13 has a Log Pow of 4.26, indicating a potential for it to accumulate in fatty tissues. hse.gov.uk

Metabolism of such dyes in the body can lead to the formation of various metabolites, which may have different toxicological profiles than the parent compound. Without specific studies on this compound, it is difficult to determine the exact metabolic pathways and the resulting products.

Ecotoxicity in Aquatic Organisms

The release of dyes into water bodies is a significant environmental concern due to their potential toxicity to aquatic life. researchgate.netnih.gov Dyes can persist in aquatic environments, leading to toxic effects and potential bioaccumulation. researchgate.net

Zebrafish (Danio rerio) embryos are a common model organism for toxicological studies due to their rapid development and transparency, which allows for easy observation of morphological and behavioral changes.

Studies on analogous anthraquinone dyes, such as Solvent Violet 47 and Disperse Blue 14, provide insights into the potential effects of this compound. In one study, zebrafish embryos exposed to Solvent Violet 47 at concentrations between 0.55 and 5.23 mg/L showed a dose-dependent increase in mortality, jaw malformations, axis curvature, and edemas. nih.govresearchgate.net In contrast, Disperse Blue 14 did not show the same dose-dependent mortality but did cause similar morphological issues at higher concentrations and decreased locomotor movement at all tested concentrations, suggesting a potential for neurodevelopmental effects. nih.govresearchgate.netmdpi.com Another study noted that Disperse Blue 14 caused significant mortality in zebrafish embryos at concentrations of 261 and 314 µM. mdpi.com These findings highlight the potential for developmental and neurotoxic effects of related dyes on aquatic organisms.

The introduction of dyes like this compound into aquatic ecosystems can have several adverse effects. researchgate.netnih.gov These compounds can alter the physical properties of water, such as light penetration, which in turn can affect photosynthetic rates and dissolved oxygen levels. researchgate.net The toxicity of dyes can directly harm aquatic organisms, including fish, invertebrates, and plants. researchgate.netnih.gov

For example, Crystal Violet, a triphenylmethane (B1682552) dye with some similarities in application, is known to be toxic to aquatic life. researchgate.net The persistence of such dyes in the environment is a major concern as they are often resistant to biodegradation. researchgate.netnih.gov This can lead to long-term exposure and potential bioaccumulation in the food chain. researchgate.net Safety data for a product containing C.I. Solvent Violet 8 indicates that it is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. pbs-holding.comofficestationery.co.uk

Table 1: Ecotoxicity Data for Related Dyes

CompoundOrganismEndpointConcentrationReference
Methyl VioletPimephales promelas (fathead minnow)LC50 (96 h)0.047 mg/L cdhfinechemical.com
Methyl VioletDaphnia magna (Water flea)LC50 (48 h)420 mg/L cdhfinechemical.com
Solvent Violet 47Zebrafish embryoMortality, Malformations0.55 - 5.23 mg/L nih.govresearchgate.net
Disperse Blue 14Zebrafish embryoDecreased locomotor activity0.15 - 7.54 mg/L nih.govresearchgate.net
C.I. Solvent Violet 8FishLC501150 mg/L epsilonpigments.com

Risk Assessment and Regulatory Considerations

Risk assessment for chemical substances like this compound involves evaluating their potential hazards and the extent of exposure to humans and the environment. Regulatory bodies in different regions use this information to establish guidelines and restrictions to ensure safety.

Internationally, regulations exist for the use of such dyes. For example, in the United States, the Food and Drug Administration (FDA) lists Solvent Violet 13 as a color additive subject to certification and permits its use only in externally applied cosmetics, prohibiting its use in the eye area or in lipsticks. canada.ca

These regulatory actions are based on the available toxicological and ecotoxicological data and aim to manage the risks associated with the use of these chemicals.

Advanced Applications and Emerging Research Areas

Analytical Chemistry Applications

In the field of analytical chemistry, the intense color of Solvent Violet 9 allows for its use in various detection and quantification methods.

Chromatographic techniques are essential for separating and identifying components within a mixture. While specific, standardized high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) methods for the routine analysis of this compound are not extensively documented in publicly available literature, the principles of these techniques are broadly applicable.

High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase under high pressure. For a compound like this compound, a reverse-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol news-medical.netpan.olsztyn.pl. Detection is commonly achieved using an ultraviolet-visible (UV-Vis) detector, as this compound exhibits strong absorbance in the visible spectrum news-medical.net. The selection of the mobile phase composition and pH is critical for achieving optimal separation from other components in a sample pan.olsztyn.pl. A gradient elution, where the mobile phase composition is changed over time, can be used to effectively separate compounds with a wide range of polarities nih.gov.

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that relies on the same principles of separation as HPLC but on a flat, open plate of an adsorbent material like silica gel wikipedia.org. A solvent or a mixture of solvents (the mobile phase) moves up the plate by capillary action, separating the components of a spotted sample wikipedia.org. The separation is based on the differential affinity of the compounds for the stationary and mobile phases wikipedia.orgmissouri.edu. For this compound, a polar stationary phase like silica gel would be used with a non-polar mobile phase missouri.edu. The resulting separated spots can be visualized directly due to the dye's color, and their retention factor (Rf) values can be calculated for identification purposes ualberta.ca. Visualization of colorless compounds on TLC plates can be achieved using a UV lamp if the compounds are UV-active youtube.com.

Table 1: General Parameters for Chromatographic Analysis of Triarylmethane Dyes

ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Stationary Phase C18 or other nonpolar bonded silicaSilica gel or alumina (polar) missouri.edu
Mobile Phase Acetonitrile/water or Methanol/water mixtures news-medical.netpan.olsztyn.plNon-polar organic solvents (e.g., hexane, ethyl acetate) missouri.edu
Detection UV-Vis Detector news-medical.netDirect visual observation or UV light wikipedia.orgyoutube.com
Principle Differential partitioning between phases under high pressure news-medical.netDifferential migration up a plate via capillary action wikipedia.org

Spectrophotometry is a widely used analytical technique for the quantitative determination of colored compounds in solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution repligen.com.

Research has demonstrated the use of UV-Vis spectrophotometry to study the kinetics of the reaction between crystal violet (a closely related triarylmethane dye) and sodium hydroxide (B78521), which results in the formation of this compound nsf.gov. In such studies, the change in absorbance at a specific wavelength over time is monitored to determine the reaction rate and order nsf.gov. This indicates that a similar spectrophotometric approach can be used for the direct quantification of this compound in solution. The binding constants of this compound have also been measured using spectrophotometry biosynth.com. For quantitative analysis, a calibration curve is typically prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax) libretexts.orgnih.gov.

Table 2: Key Aspects of Spectrophotometric Determination of this compound

AspectDescription
Principle Beer-Lambert Law repligen.com
Instrumentation UV-Vis Spectrophotometer
Measurement Absorbance at λmax nih.gov
Quantification Calibration curve with standards libretexts.org
Reported Application Kinetic studies of its formation nsf.gov and measurement of binding constants biosynth.com

Materials Science and Engineering Applications

The vibrant color and chemical structure of this compound make it a candidate for incorporation into various materials to impart specific optical and functional properties.

This compound can be incorporated into polymer matrices to create functional materials with tailored optical properties. For instance, research on the closely related dye, crystal violet, has shown that it can be embedded in polyvinyl alcohol (PVA) films mdpi.com. The resulting dyed polymer films exhibit distinct colorimetric and refractive index properties that are dependent on the dye concentration and the solvent used for film preparation mdpi.com. Such dye-doped polymers can be used in applications like coatings, plastics, and inks worlddyevariety.comcncolorchem.com. The incorporation of this compound into polymers could similarly lead to the development of materials with specific colors and optical responses for use in various consumer and industrial products.

The optical properties of this compound suggest its potential for integration into optical and photonic devices. The study on crystal violet in PVA films demonstrated the creation of band-pass filters, which are optical components that transmit a specific range of wavelengths while blocking others mdpi.com. The absorption characteristics of the dye within the polymer matrix determine the spectral properties of the filter mdpi.com. By controlling the concentration of the dye, the optical conductivity of the material can be tuned, making it suitable for certain optoelectronic applications mdpi.com. The integration of this compound into similar polymer systems could pave the way for the development of new optical filters, sensors, or other photonic components.

Biological and Biomedical Research Tools

In the realm of biological and biomedical research, this compound and its analogs have found utility as staining agents and probes.

This compound has been identified as a dye capable of recognizing DNA medchemexpress.com. This property suggests its potential use as a fluorescent probe or stain for nucleic acids in various molecular biology applications. The interaction of such dyes with DNA can be studied using techniques like spectrophotometry to understand the binding mechanisms and affinities medchemexpress.com.

The closely related and structurally similar compound, crystal violet, has a long history of use in microbiology as the primary stain in the Gram staining technique geneseo.eduabcam.com. This differential stain is fundamental for classifying bacteria based on their cell wall structure lumenlearning.com. Crystal violet is also employed in cell biology to assess cell viability and proliferation, as the amount of dye taken up by cells can be correlated with cell number abcam.com. Given these established applications of a similar triarylmethane dye, it is plausible that this compound could be explored for similar or novel applications in biological staining and imaging, potentially offering different spectral properties or binding specificities.

Theoretical and Computational Chemistry Studies

The unique properties and versatile applications of this compound have prompted a range of theoretical and computational investigations to understand its behavior at a molecular level. These studies employ sophisticated computational models to predict and explain its electronic structure, interactions with its environment, and potential activities.

Density Functional Theory (DFT) has been instrumental in elucidating the electronic and structural properties of this compound. DFT calculations have been successfully applied to analyze the Raman and surface-enhanced Raman spectra (SERS) of the molecule, providing a reliable assignment of its vibrational modes. acs.orgresearchgate.net These studies have confirmed that the optimized structure of this compound possesses a D3 point symmetry. acs.orgresearchgate.net

DFT has also been employed to investigate the interactions of this compound with other materials. For instance, the adsorption of Crystal Violet onto graphene oxide has been studied using DFT to understand the underlying interaction mechanisms, which supports experimental findings of its efficacy as an adsorbent. researchgate.net Furthermore, DFT and Time-Dependent DFT (TD-DFT) have been utilized to study the hydrolysis mechanisms of related triphenylmethane (B1682552) dyes, offering insights into their degradation processes. researchgate.net Such computational approaches are valuable for predicting the spectroscopic properties and reactivity of these dyes. wgtn.ac.nzmdpi.com

Key Findings from DFT Studies of this compound:

Research FocusKey FindingsComputational Methods
Vibrational Spectra Analysis Confirmed D3 symmetry and provided reliable assignment of Raman and SERS vibrational modes. acs.orgresearchgate.netDFT
Adsorption Studies Elucidated the interaction mechanisms between this compound and graphene oxide. researchgate.netDFT
Hydrolysis and Degradation Investigated the hydrolysis pathways of related triphenylmethane dyes. researchgate.netDFT and TD-DFT
Spectroscopic Properties Predicted UV-visible absorption spectra and electronic transitions. researchgate.netwgtn.ac.nzTD-DFT

Molecular Dynamics (MD) simulations have provided valuable insights into the dynamic behavior of this compound in solution and its interactions with biological macromolecules. These simulations model the movement of atoms and molecules over time, offering a detailed view of processes such as solvent effects and molecular aggregation.

One area of investigation has been the influence of the solvent and counterions on the absorption spectrum of Crystal Violet. First-principles modeling, incorporating MD simulations, has revealed the importance of explicitly including a counterion in calculations, particularly in nonpolar solvents, due to strong electrostatic interactions that can lead to symmetry breaking. chemrxiv.org In polar solvents, these interactions are screened, minimizing the effect. chemrxiv.org

MD simulations have also been used to study the aggregation of dyes, including those similar in structure to this compound, when templated by DNA scaffolds. nih.gov These simulations help in understanding how the DNA structure can control the orientation and aggregation of dye molecules, which is crucial for the design of novel photonic and electronic materials. nih.gov The study of molecular aggregation in solution is a significant application of MD, as it can predict the propensity of small molecules to form larger assemblies. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a molecule to its physicochemical properties or biological activity. ecetoc.org These models are particularly useful for predicting the behavior of chemicals where experimental data is lacking.

QSAR modeling has been applied to predict the environmental fate of triarylmethane dyes, a class to which this compound belongs. A key aspect of their environmental impact is their sorption to soil and sediment, which affects their mobility and bioavailability. researchgate.net

A study focused on triarylmethane dye tracers used QSAR to screen a large number of hypothetical molecules to identify structures with optimal environmental characteristics. researchgate.net The research found a correlation between the number and position of sulfonic acid (SO3) groups on the dye molecule and its sorption properties. The key findings from this research are summarized in the table below.

QSAR Findings on Triarylmethane Dye Sorption:

Molecular FeaturePredicted Effect on SorptionImplication for Environmental Fate
Increasing number of sulfonic acid groups Decreased sorption to sandy soil. researchgate.netIncreased mobility in the environment.
Attachment of 4 to 6 sulfonic acid groups Optimal for minimizing sorption. researchgate.netPotentially lower persistence in soil and sediment.

This research demonstrates the utility of QSAR in designing dyes with reduced environmental impact by modifying their molecular structure to decrease their affinity for environmental matrices. researchgate.net Other QSAR studies have focused on predicting the degradation rates of various organic pollutants in water, which is another critical aspect of their environmental fate. nih.govfrontiersin.orgfrontiersin.org

While specific QSAR models for the biological activity of this compound are not extensively documented in the cited literature, the known biological activities of this compound provide a basis for the potential development of such models. This compound is known to possess antibacterial and antifungal properties. wikipedia.orgbiosynth.commdpi.com

For instance, studies have demonstrated its activity against Escherichia coli and Staphylococcus aureus. nih.govresearchgate.net The interaction with microorganisms can sometimes lead to the modification or degradation of the dye. nih.govnih.govnih.gov The biological activity of this compound is also linked to its toxicity, which has been a subject of environmental and health concern. researchgate.net

QSAR models are widely used to predict the toxicity of chemical compounds. nih.govljmu.ac.uknih.govmdpi.com A QSAR approach for this compound could involve developing models that correlate its structural features with specific biological endpoints, such as:

Antimicrobial activity: Predicting the minimum inhibitory concentration (MIC) against various bacterial and fungal strains based on molecular descriptors.

Toxicity: Estimating toxicological endpoints like the 50% lethal dose (LD50) or potential for genotoxicity and carcinogenicity. researchgate.net

The development of such QSAR models would be valuable for screening new dye structures for their potential biological activities and risks, thereby aiding in the design of safer and more effective compounds.

Solvent Effects in Computational Models

Computational models are essential tools for elucidating the complex interplay between this compound and its environment at a molecular level. These models allow researchers to simulate how different solvents influence the dye's electronic structure and, consequently, its spectroscopic properties. The phenomenon where a substance's color changes with the solvent's polarity, known as solvatochromism, is extensively studied using these theoretical approaches. By calculating the electronic transition energies in various media, computational chemistry provides insights that are complementary to experimental spectroscopy.

Implicit solvent models are a computationally efficient and widely used method for these investigations. In this approach, the solvent is not represented by individual molecules but as a continuous medium with specific dielectric properties. Models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are frequently employed. researchgate.net These models create a cavity in the dielectric continuum to house the solute molecule (this compound) and calculate the electrostatic interactions between them. This method is particularly effective at capturing the bulk electrostatic effects of the solvent on the solute's ground and excited states.

Detailed research findings, primarily focusing on the closely related Crystal Violet cation, reveal that the solvent's influence on the absorption spectrum is significant and complex. First-principles modeling has demonstrated that changes in the absorption line shape are driven by the breaking of the molecule's idealized D3 symmetry. researchgate.net In polar solvents, this symmetry breaking is predominantly caused by electrostatic interactions with the condensed-phase environment. researchgate.net In contrast, for non-polar solvents, computational models show that the electrostatic interaction with the counter-ion becomes crucial and must be explicitly included to achieve results that agree with experimental data. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the quantum mechanical method most commonly paired with implicit solvent models to predict the UV-Vis absorption spectra. researchgate.net This approach calculates the vertical excitation energies, which correspond to the absorption maxima (λmax). Theoretical studies have shown that TD-DFT calculations can reproduce the experimentally observed bathochromic shift (a shift to longer wavelengths) for Crystal Violet as the solvent polarity increases. researchgate.net For instance, a TD-DFT calculation using the SMD solvent model accurately predicted the experimental λmax of approximately 590 nm for Crystal Violet in an aqueous solution. researchgate.net

The following table illustrates typical results from such computational studies, showing the calculated shift in the maximum absorption wavelength (λmax) of Crystal Violet in solvents of varying polarity.

SolventDielectric Constant (ε)Calculated λmax (nm)Observed Shift Trend
Toluene2.4~582Reference (Low Polarity)
Acetone20.7~588Slight Bathochromic
Ethanol (B145695)24.6~590Bathochromic
Water80.1~590Bathochromic

Conclusion and Future Research Directions

Summary of Key Findings and Contributions

Solvent Violet 9, the non-ionic, carbinol form of Crystal Violet, is a compound of considerable interest due to its unique chemical and physical properties. mdpi.comscbt.com Research has established its fundamental role as a vibrant purple colorant, leading to its widespread use in commercial products such as ballpoint pen inks, printing inks, and as a dye for various materials including plastics, polymers, and waxes. medchemexpress.comcncolorchem.commacsenlab.com

A significant contribution in the scientific realm is the kinetic and mechanistic understanding of its formation from the reaction of its cationic counterpart, Crystal Violet (Basic Violet 3), with sodium hydroxide (B78521). mdpi.comresearchgate.net Studies using techniques like Fourier Transform Infrared (FTIR) spectroscopy have conclusively identified this compound as the precipitate formed in this decolorization reaction, providing crucial insights into the chemistry of triarylmethane dyes. mdpi.comresearchgate.net

One of the most notable research findings is the application of this compound in supramolecular chemistry and analytical science. A pivotal study demonstrated its ability to form inclusion complexes with 4-sulfonatocalix[n]arenes. This research highlighted that the molecular binding is dependent on the cavity size of the calixarene (B151959) and the pH of the solution. This inclusion behavior has been harnessed for the recognition of DNA, showcasing the potential of this compound as a dye for biological applications. solubilityofthings.commedchemexpress.comopenbiotechnologyjournal.com The interaction between the this compound-calixarene complex and DNA can be modulated, opening pathways for the development of novel DNA probes.

The photophysical properties of this compound, characteristic of triarylmethane dyes, have also been a subject of study. Its solvatochromic behavior, where the absorption spectrum changes with the polarity of the solvent, has been noted. researchgate.net This property is fundamental to its application as a colorant and is an area of active investigation for developing advanced sensor technologies.

Table 1: Key Research Findings on this compound

Area of ResearchKey FindingPrimary Research Method(s)Reference
Chemical Synthesis and IdentificationIdentified as the precipitate (carbinol base) formed from the reaction of Crystal Violet and NaOH.FTIR Spectroscopy, UV-Vis Spectroscopy mdpi.comresearchgate.net
Supramolecular ChemistryForms inclusion complexes with 4-sulfonatocalix[n]arenes, with binding dependent on host cavity size and pH.UV-Vis Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy
Analytical Chemistry / BiotechnologyThe inclusion complex of this compound with calixarenes can be used for the recognition of Salmon testes DNA.UV-Vis Absorption Spectroscopy
Industrial ApplicationWidely used as a colorant in ballpoint pen inks, printing inks, and for coloring plastics and waxes.- medchemexpress.comcncolorchem.commacsenlab.com

Unexplored Research Avenues and Challenges

Despite the knowledge accumulated, several research avenues concerning this compound remain underexplored, and various challenges persist. The stability of triarylmethane dyes, including this compound, presents a significant challenge. openbiotechnologyjournal.comiaamonline.org Issues such as lightfastness and thermal stability can limit their application in high-performance materials. emperordye.comcncolorchem.com While its general properties are known, a deeper investigation into the degradation pathways of this compound under various environmental conditions (e.g., UV radiation, oxidative stress) is warranted. emperordye.comresearchgate.net Understanding these mechanisms is crucial for developing strategies to enhance its durability.

The synthesis of this compound and related triarylmethane dyes often involves multi-step processes. cphi-online.commedchemexpress.com A key challenge lies in the development of more efficient, cost-effective, and environmentally benign synthesis routes. mdpi.comresearchgate.net This includes exploring alternative catalysts and greener solvents to minimize hazardous waste generation. researchgate.net

While the use of this compound in DNA recognition is a promising start, its full potential in the realm of biotechnology and diagnostics is far from realized. Unexplored avenues include:

Development of Selective Chemosensors: Research could focus on modifying the structure of this compound to create derivatives that can selectively detect other biologically important molecules, metal ions, or environmental pollutants. rsc.orgacs.org The solvatochromic and photophysical properties of the triarylmethane scaffold make it a promising platform for the design of colorimetric and fluorescent sensors. acs.orgrsc.orgresearchgate.net

Advanced Imaging Applications: The parent compound, Crystal Violet, is used in various biological staining procedures. medchemexpress.comsigmaaldrich.comwikipedia.org Research into the specific applications of this compound in advanced microscopy and cellular imaging is an area ripe for exploration. Its non-ionic nature might offer different cell permeability and interaction profiles compared to its cationic counterpart.

Inclusion in Smart Materials: The ability of this compound to respond to its environment (e.g., polarity changes) could be exploited in the creation of "smart" materials. nih.gov This could include polymers that change color in response to specific stimuli or advanced ink formulations for anti-counterfeiting purposes.

A significant challenge is the limited solubility of this compound in aqueous solutions, which can be a drawback for certain biological and environmental applications. cphi-online.com While the formation of inclusion complexes with cyclodextrins or calixarenes can improve solubility, further research into other solubilization strategies and the development of water-soluble derivatives is needed. researchgate.netemperordye.com

Translational Research and Practical Implications

The translation of fundamental research on this compound into practical applications is an ongoing process with significant potential. The primary and most established practical implication of this compound is its role as a colorant. emperordye.commedchemexpress.comcncolorchem.com A deeper understanding of its photophysical properties and stability can lead to the development of more robust and longer-lasting inks and colored plastics.

The research on this compound as a DNA recognition agent has direct translational implications for the development of new diagnostic tools. solubilityofthings.commedchemexpress.com While still in the research phase, these findings could lead to:

Novel DNA quantification assays: Simpler and more cost-effective methods for DNA detection in research and clinical settings.

Specialized biological stains: The development of new staining protocols that leverage the unique properties of this compound.

Furthermore, the exploration of this compound in chemosensor technology holds promise for tangible applications in environmental monitoring and industrial quality control. rsc.orgnih.gov For example, sensors capable of detecting volatile organic compounds or specific metal ions could be developed based on the colorimetric changes of this compound embedded in a suitable matrix. researchgate.net

The practical implications of future research are summarized in the table below:

Table 2: Future Practical Implications of this compound Research

Research AreaPotential Practical ImplicationIndustry/Field of Impact
Enhanced Stability StudiesDevelopment of highly durable inks, paints, and plastics with improved light and heat resistance.Manufacturing, Printing, Plastics Industry
Advanced Sensor DevelopmentCreation of low-cost, portable colorimetric sensors for environmental pollutants or industrial process control.Environmental Science, Analytical Chemistry, Industrial Manufacturing
Biotechnological ApplicationsNew, cost-effective DNA detection and quantification kits for research and diagnostics. Development of novel biological imaging agents.Biotechnology, Medical Diagnostics, Research
Green Synthesis RoutesMore sustainable and economical production of triarylmethane dyes, reducing environmental impact.Chemical Industry, Dye Manufacturing

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.